molecular formula C16H21N B11878339 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- CAS No. 78877-20-0

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)-

Cat. No.: B11878339
CAS No.: 78877-20-0
M. Wt: 227.34 g/mol
InChI Key: RNYBWLXPBJWIAF-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[45]dec-1-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[4.5]dec-1-ene typically involves spirocyclization reactions. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway, resulting in the formation of the azaspiro ring system.

Industrial Production Methods: Industrial production of 6-Benzyl-6-azaspiro[4.5]dec-1-ene may involve scalable synthetic routes such as electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides . This method employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile, facilitating the spirocyclization process under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

6-Benzyl-6-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azaspiro[4.5]dec-1-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: It can influence metabolic and signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 6-Benzyl-6-azaspiro[45]dec-1-ene is unique due to its specific spirocyclic framework and the presence of a benzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

78877-20-0

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

6-benzyl-6-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C16H21N/c1-2-8-15(9-3-1)14-17-13-7-6-12-16(17)10-4-5-11-16/h1-4,8-10H,5-7,11-14H2

InChI Key

RNYBWLXPBJWIAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCC=C2)CC3=CC=CC=C3

Origin of Product

United States

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